molecular formula C14H15NO3 B2684366 N-(2,2-Dimethyl-4-oxo-3H-chromen-8-yl)prop-2-enamide CAS No. 2361656-89-3

N-(2,2-Dimethyl-4-oxo-3H-chromen-8-yl)prop-2-enamide

Cat. No. B2684366
CAS RN: 2361656-89-3
M. Wt: 245.278
InChI Key: IVYJKFMSYFEMGZ-UHFFFAOYSA-N
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Description

N-(2,2-Dimethyl-4-oxo-3H-chromen-8-yl)prop-2-enamide, also known as coumarin-3-carbonyl propenamide, is a synthetic compound with potential biological activities. It belongs to the class of coumarin derivatives and has been extensively studied for its various applications in scientific research.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethyl-4-oxo-3H-chromen-8-yl)prop-2-enamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO). It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2,2-Dimethyl-4-oxo-3H-chromen-8-yl)prop-2-enamide has been reported to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been reported to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

N-(2,2-Dimethyl-4-oxo-3H-chromen-8-yl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied for its various biological activities, which makes it a potential candidate for drug development. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-(2,2-Dimethyl-4-oxo-3H-chromen-8-yl)prop-2-enamide. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another direction is to study its mechanism of action in more detail to understand its biological effects. Additionally, the development of new synthesis methods and analogs of N-(2,2-Dimethyl-4-oxo-3H-chromen-8-yl)prop-2-enamide could lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Conclusion:
N-(2,2-Dimethyl-4-oxo-3H-chromen-8-yl)prop-2-enamide is a synthetic compound with potential biological activities. Its various applications in scientific research make it a potential candidate for drug development. Its mechanism of action and biochemical and physiological effects need to be further studied to understand its potential therapeutic applications. The development of new synthesis methods and analogs could lead to the discovery of more potent and selective compounds with potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2,2-Dimethyl-4-oxo-3H-chromen-8-yl)prop-2-enamide can be achieved by the reaction of N-(2,2-Dimethyl-4-oxo-3H-chromen-8-yl)prop-2-enamidearboxylic acid with propargylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC).

Scientific Research Applications

N-(2,2-Dimethyl-4-oxo-3H-chromen-8-yl)prop-2-enamide has been extensively studied for its various applications in scientific research. It has been reported to exhibit anticancer, antifungal, antiviral, anti-inflammatory, and antioxidant activities.

properties

IUPAC Name

N-(2,2-dimethyl-4-oxo-3H-chromen-8-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-4-12(17)15-10-7-5-6-9-11(16)8-14(2,3)18-13(9)10/h4-7H,1,8H2,2-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYJKFMSYFEMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C(=CC=C2)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-Dimethyl-4-oxo-3H-chromen-8-yl)prop-2-enamide

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